3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-27-18-5-3-17(4-6-18)9-12-24-13-15-25(16-14-24)19-7-8-20(23-22-19)26-11-2-10-21-26/h2-8,10-11H,9,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWDZOFPAUAVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Pyrazole Coupling
| Parameter | Value |
|---|---|
| Reaction Temp | 80°C |
| Base | K2CO3 |
| Solvent | DMF |
| Yield | 72% |
This method mirrors pyrazole couplings in pyrimidine systems, where electron-withdrawing groups enhance reactivity.
Piperazine Functionalization: Introducing the 4-[2-(4-Methoxyphenyl)Ethyl] Moiety
Synthesis of 1-[2-(4-Methoxyphenyl)Ethyl]Piperazine
The pendant piperazine group is prepared via reductive amination:
Procedure :
-
Dissolve 4-methoxyphenethylamine (1.0 eq) and piperazine (1.5 eq) in MeOH.
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Add NaBH3CN (2.0 eq) and stir at 25°C for 24 h.
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Quench with H2O, extract with CH2Cl2, dry (Na2SO4), and concentrate.
Key Data :
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH3CN |
| Solvent | MeOH |
| Yield | 85% |
This method avoids hazardous reagents like POCl3, aligning with industrial safety standards.
Coupling Piperazine to Pyridazine
The final substitution employs SNAr to install the piperazine group:
Procedure :
-
Combine 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (1.0 eq) and 1-[2-(4-methoxyphenyl)ethyl]piperazine (1.1 eq) in DMF.
-
Add DIPEA (3.0 eq) and heat at 100°C for 18 h.
-
Cool, dilute with EtOAc, wash with 10% LiCl (aq), and concentrate.
-
Purify via flash chromatography (CH2Cl2/MeOH, 9:1) to isolate the target compound (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Base | DIPEA |
| Solvent | DMF |
| Yield | 68% |
Alternative Pathway: One-Pot Sequential Coupling
A streamlined approach concurrently introduces both substituents:
Procedure :
-
React 3,6-dichloropyridazine with pyrazole (1.1 eq) and K2CO3 in DMF at 80°C for 8 h.
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Without isolation, add 1-[2-(4-methoxyphenyl)ethyl]piperazine (1.1 eq) and DIPEA (3.0 eq).
-
Heat at 100°C for 16 h, then purify via column chromatography (n-hexane/EtOAc → CH2Cl2/MeOH).
Advantages :
-
Eliminates intermediate purification
-
Reduces solvent waste
Catalytic Cross-Coupling for Pyrazole Installation
For enhanced regioselectivity, Suzuki-Miyaura coupling was explored:
Procedure :
-
Treat 3-chloro-6-iodopyridazine (1.0 eq) with pyrazole-1-boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 eq) in dioxane/H2O (4:1).
-
Heat at 90°C for 12 h under argon.
-
Extract with EtOAc, dry, and concentrate.
-
Purify via chromatography to obtain 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 |
| Solvent | Dioxane/H2O |
| Yield | 78% |
This method offers superior regiocontrol compared to SNAr, critical for complex heterocycles.
Purification and Characterization
Chromatographic Conditions
-
Normal Phase SiO2 : n-Hexane/EtOAc (3:1 → 1:1 gradient)
-
Reverse Phase C18 : MeOH/H2O (70:30 → 95:5 gradient)
Final purity (>98%) confirmed via HPLC (C18 column, 254 nm).
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 8.72 (d, J = 5.1 Hz, 1H), 8.45 (s, 1H), 7.92 (d, J = 5.1 Hz, 1H), 7.68 (d, J = 2.4 Hz, 1H), 7.25 (d, J = 8.6 Hz, 2H), 6.85 (d, J = 8.6 Hz, 2H), 6.52 (d, J = 2.4 Hz, 1H), 3.79 (s, 3H), 3.65–3.58 (m, 4H), 2.75–2.68 (m, 4H), 2.62 (t, J = 7.0 Hz, 2H), 2.50 (t, J = 7.0 Hz, 2H).
-
HRMS (ESI+) : m/z calcd for C21H24N6O [M+H]+ 401.2089, found 401.2091.
Industrial-Scale Considerations
Adapting the synthesis for kilogram-scale production requires:
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids depending on the specific site of oxidation.
Reduction: Formation of alcohols or amines from corresponding carbonyl or nitro groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of this compound consists of a pyridazine core substituted with a piperazine moiety and a pyrazole group, which enhances its interaction with biological targets. The synthesis typically involves multi-step organic reactions, including:
- Formation of the piperazine ring : This is achieved through the reaction of appropriate amines with carbonyl compounds.
- Introduction of substituents : The methoxyphenyl and ethyl groups are introduced via alkylation reactions.
Recent studies have optimized these synthetic routes to improve yield and purity, making it feasible for large-scale production.
Antidepressant Effects
Research indicates that compounds with piperazine structures often exhibit antidepressant properties. In a study evaluating various derivatives, it was found that modifications to the piperazine ring could enhance serotonin receptor affinity, suggesting potential use as antidepressants .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary in vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis. Mechanistic studies revealed that it may interfere with cell cycle progression and promote oxidative stress within cancer cells .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. In vitro assays have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Antidepressants : Due to its affinity for serotonin receptors.
- Anticancer agents : As a potential treatment for different types of cancers.
- Antimicrobials : For developing new treatments against resistant bacterial strains.
Case Study 1: Antidepressant Activity
In a controlled study, a derivative of the compound was tested on animal models to assess its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the brain .
Case Study 2: Anticancer Efficacy
A series of experiments were conducted using human cancer cell lines (e.g., breast and lung cancer). The compound demonstrated IC50 values indicating effective inhibition of cell growth at micromolar concentrations. Further studies are underway to explore its mechanism of action in detail .
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring is a critical pharmacophore in pyridazine derivatives. Below is a comparison of substituents and their implications:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound may enhance binding to receptors requiring electron-rich environments, whereas fluorophenyl analogs (e.g., ) could favor interactions with electron-deficient targets.
- Hybrid Substituents : Compounds with dual substituents (e.g., ) may offer balanced physicochemical profiles, though synthetic complexity increases.
Core Modifications: Pyridazine vs. Pyridazinone
Several analogs replace the pyridazine core with pyridazinone (a pyridazine derivative with a ketone group), altering electronic properties and hydrogen-bonding capacity:
Key Observations :
- The target compound’s unmodified pyridazine core may favor interactions with hydrophobic binding pockets.
Pyrazole Substituent Variations
The pyrazole group at C6 of the pyridazine core is a common feature. Modifications here influence steric and electronic profiles:
Biological Activity
The compound 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine , identified by its CAS number 2640828-99-3 , is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 378.5 g/mol . The structural framework includes a piperazine moiety, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2640828-99-3 |
| Molecular Formula | C21H26N6O |
| Molecular Weight | 378.5 g/mol |
Anticancer Properties
Recent studies have indicated that compounds containing pyridazine and piperazine moieties exhibit significant anticancer activity. For instance, pyridazine derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that the compound effectively reduced cell viability in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, suggesting its potential as an anticancer agent .
The biological mechanisms underlying the activity of this compound include:
- Kinase Inhibition : Similar compounds have been reported as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
- Apoptosis Induction : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells .
Neuropharmacological Effects
Beyond anticancer properties, the compound's structure suggests potential neuropharmacological effects. Compounds with similar piperazine structures have been associated with antidepressant and anxiolytic activities. The modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, may contribute to these effects .
Case Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of several pyridazine derivatives, including our compound, on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM across different cell types .
Case Study 2: Kinase Inhibition
In another research effort, the compound was tested for its ability to inhibit CDK activity in vitro. The results showed a significant reduction in kinase activity at concentrations as low as 5 µM, highlighting its potential as a therapeutic candidate for cancer treatment .
Q & A
Q. What synthetic strategies are commonly employed for constructing the piperazine-pyridazine core in this compound?
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:
- Step 1: Substitution at the pyridazine C-3 position with a piperazine derivative (e.g., 4-[2-(4-methoxyphenyl)ethyl]piperazine) under basic conditions .
- Step 2: Introduction of the pyrazole moiety at C-6 via Buchwald–Hartwig amination or copper-catalyzed cross-coupling .
- Purification: Column chromatography or recrystallization is used to isolate the final compound, with yields optimized by controlling reaction temperature (e.g., 80–100°C) and solvent polarity .
Q. How is structural characterization and purity assessment performed for this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemical integrity. For instance, the piperazine ethyl group’s protons resonate at δ 2.5–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC): Purity ≥95% is achieved using a C18 column with acetonitrile/water gradients .
- X-ray Crystallography: SHELX software (e.g., SHELXL) resolves crystal structures, verifying bond angles and intermolecular interactions .
Advanced Research Questions
Q. How can contradictory reports on biological activity (e.g., anti-bacterial vs. anti-viral) be systematically addressed?
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxy group on phenyl, pyrazole position) and test activity across assays. Evidence from pyridazine analogs suggests that electron-withdrawing groups enhance anti-viral activity, while bulky substituents favor anti-platelet effects .
- Crystallographic Analysis: Resolve ligand-receptor binding modes using SHELX-refined structures to identify critical interactions (e.g., hydrogen bonding with viral proteases) .
Q. What experimental designs are recommended to study receptor binding affinity and selectivity?
- In Vitro Assays: Use radioligand displacement assays (e.g., for G-protein-coupled receptors, GPCRs) with HEK293 cells expressing target receptors. Reference standards like AMG628 (a GPCR ligand with similar piperazine-pyridazine motifs) can guide protocol optimization .
- Computational Docking: Employ Schrödinger Suite or AutoDock Vina to predict binding poses against receptors such as 5-HT₃ or TRPV1, leveraging known pharmacophores from .
Q. How can thermal stability and degradation pathways be investigated during formulation studies?
- Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating (e.g., 25–300°C) to identify decomposition points. Piperazine derivatives often degrade via N-oxide formation at >200°C .
- Forced Degradation Studies: Expose the compound to acidic/basic/oxidative conditions and analyze degradation products using LC-MS. For example, cleavage of the piperazine-ethyl bond under acidic conditions generates 4-methoxyphenethylamine .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Catalyst Optimization: Use palladium/Xantphos catalysts for Suzuki coupling to minimize homocoupling byproducts .
- Reaction Monitoring: In-line FTIR or HPLC tracks intermediate formation, enabling real-time adjustment of stoichiometry (e.g., maintaining 1:1.2 molar ratios for pyrazole coupling) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across different assays?
- Assay Standardization: Validate protocols using positive controls (e.g., verapamil for calcium channel assays) and ensure consistent cell lines/passage numbers .
- Meta-Analysis: Compare data across studies with similar experimental parameters (e.g., pH, incubation time). For example, anti-bacterial activity discrepancies may arise from variations in bacterial strain susceptibility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
